molecular formula C10H10N2O B11724019 4-cyano-N-ethylbenzamide

4-cyano-N-ethylbenzamide

Cat. No.: B11724019
M. Wt: 174.20 g/mol
InChI Key: PSFBUAMDCSYUBV-UHFFFAOYSA-N
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Description

4-Cyano-N-ethylbenzamide is an organic compound characterized by the presence of a cyano group (-CN) and an ethyl group (-C2H5) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-ethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyano-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or participate in electrostatic interactions, while the ethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

  • 3-Cyano-N-ethylbenzamide
  • 4-Cyano-N-methylbenzamide

Comparison: 4-Cyano-N-ethylbenzamide is unique due to the specific positioning of the cyano group on the benzene ring and the presence of an ethyl group. This structural configuration can influence its reactivity and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-cyano-N-ethylbenzamide

InChI

InChI=1S/C10H10N2O/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13)

InChI Key

PSFBUAMDCSYUBV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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